molecular formula C12H13NOS B1372679 [2-(4-Ethyl-phenyl)-thiazol-4-YL]-methanol CAS No. 885280-43-3

[2-(4-Ethyl-phenyl)-thiazol-4-YL]-methanol

Cat. No.: B1372679
CAS No.: 885280-43-3
M. Wt: 219.3 g/mol
InChI Key: HMKOEXBFDQZHAB-UHFFFAOYSA-N
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Description

[2-(4-Ethyl-phenyl)-thiazol-4-YL]-methanol is an organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound features a thiazole ring substituted with a 4-ethyl-phenyl group and a methanol group. Thiazole derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(4-Ethyl-phenyl)-thiazol-4-YL]-methanol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-ethyl-benzaldehyde with thioamide in the presence of a base to form the thiazole ring. The resulting intermediate is then subjected to reduction to introduce the methanol group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The choice of solvents, catalysts, and reaction conditions would be tailored to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

[2-(4-Ethyl-phenyl)-thiazol-4-YL]-methanol undergoes various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The thiazole ring can be reduced under specific conditions to form dihydrothiazole derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring and the phenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products Formed

    Oxidation: 2-(4-Ethyl-phenyl)-thiazol-4-carboxylic acid

    Reduction: 2-(4-Ethyl-phenyl)-dihydrothiazol-4-yl-methanol

    Substitution: Various substituted thiazole derivatives depending on the reagents used

Scientific Research Applications

[2-(4-Ethyl-phenyl)-thiazol-4-YL]-methanol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of dyes, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of [2-(4-Ethyl-phenyl)-thiazol-4-YL]-methanol involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • **2-(4-Methyl-phenyl)-thiazol-4-YL]-methanol
  • **2-(4-Isopropyl-phenyl)-thiazol-4-YL]-methanol
  • **2-(4-Chlorophenyl)-thiazol-4-YL]-methanol

Uniqueness

[2-(4-Ethyl-phenyl)-thiazol-4-YL]-methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethyl group on the phenyl ring can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

[2-(4-ethylphenyl)-1,3-thiazol-4-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NOS/c1-2-9-3-5-10(6-4-9)12-13-11(7-14)8-15-12/h3-6,8,14H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMKOEXBFDQZHAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=NC(=CS2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401288992
Record name 2-(4-Ethylphenyl)-4-thiazolemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401288992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885280-43-3
Record name 2-(4-Ethylphenyl)-4-thiazolemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885280-43-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-Ethylphenyl)-4-thiazolemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401288992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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